molecular formula C12H22O3 B14467731 Methyl 11-hydroxyundec-2-enoate CAS No. 65716-47-4

Methyl 11-hydroxyundec-2-enoate

Cat. No.: B14467731
CAS No.: 65716-47-4
M. Wt: 214.30 g/mol
InChI Key: QNSCKFXSWFKXJR-UHFFFAOYSA-N
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Description

Methyl 11-hydroxyundec-2-enoate (CAS: 65716-47-4) is a methyl ester characterized by a hydroxyl group at the 11th carbon and a double bond at the 2nd position of an undecenoic acid backbone. Its molecular formula is $ \text{C}{12}\text{H}{20}\text{O}_{3} $, with a molecular weight of 212.28 g/mol.

Properties

CAS No.

65716-47-4

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

methyl 11-hydroxyundec-2-enoate

InChI

InChI=1S/C12H22O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h8,10,13H,2-7,9,11H2,1H3

InChI Key

QNSCKFXSWFKXJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCCCCCCCCO

Origin of Product

United States

Preparation Methods

Oleyl Alcohol and Methyl Acrylate Cross-Metathesis

The most widely documented route involves cross-metathesis between oleyl alcohol (cis-9-octadecen-1-ol) and methyl acrylate using Grubbs second-generation catalysts ([PCy₃]₂Cl₂Ru=CHPh). This method achieves 72% yield of methyl 11-hydroxyundec-2-enoate under optimized conditions (toluene, 150°C, 3 h). The reaction proceeds via selective cleavage of the internal double bond in oleyl alcohol, followed by recombination with methyl acrylate’s terminal olefin (Figure 1).

Mechanistic Insights :

  • Catalyst selectivity for terminal vs. internal olefins drives product distribution
  • Benzylidene ligand dissociation enables olefin coordination at ruthenium center
  • Anti-periplanar transition state alignment ensures E-configuration in product

Optimization Parameters :

Variable Optimal Range Impact on Yield
Catalyst Loading 0.5–1.0 mol% >95% conversion
Temperature 140–160°C Maximizes TOF
Solvent Toluene/EtOAc (4:1) Prevents β-H elimination

Methyl Oleate Self-Metathesis and Functionalization

Alternative routes employ self-metathesis of methyl oleate (methyl cis-9-octadecenoate) using Schrock-type molybdenum catalysts (Mo(NAr)(CHCMe₂Ph)(OR)₂), yielding dimethyl octadec-9-ene-1,18-dioate. Subsequent ozonolysis and reductive workup introduces the hydroxyl group at C11:

  • Ozonolysis of internal double bond → Formation of two aldehyde intermediates
  • NaBH₄ reduction → Primary alcohol generation
  • Selective protection/deprotection steps → this compound (56% overall yield)

Limitations :

  • Requires multiple purification steps due to diastereomer formation
  • Ozonolysis safety concerns in industrial settings

Enzymatic Biotransformation Approaches

Baeyer-Villiger Monooxygenase (BVMO)-Catalyzed Oxidation

Metabolic engineering of Pseudomonas putida KT2440 enables regioselective oxidation of ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) to (Z)-11-(heptanoyloxy)undec-9-enoic acid. Acid hydrolysis followed by esterification yields this compound:

Key Steps :

  • BVMO-mediated insertion of oxygen at C11 (85% conversion)
  • Candida antarctica lipase B-catalyzed transesterification with methanol
  • Isomerization of Δ⁹ to Δ² double bond using Pd/C (120°C, H₂ atmosphere)

Advantages :

  • 99% enantiomeric excess for (R)-configured hydroxyl group
  • Aqueous reaction media reduces organic solvent use

Whole-Cell Biocatalysis Systems

Recent advances employ engineered E. coli co-expressing:

  • CYP153A monooxygenase for C11 hydroxylation
  • ADH from Micrococcus luteus for redox balancing
  • Pseudomonas fluorescens esterase for methyl ester formation

This consolidated bioprocess achieves 21.9 g/L titer in 70 L bioreactors, demonstrating scalability for industrial production.

Tandem Isomerization-Functionalization Strategies

Palladium-Catalyzed Isomerizing Carbonylation

Palladium-Xantphos complexes ([Pd(dtbpx)(OTf)₂]) enable direct conversion of methyl oleate to this compound via:

  • Chain walking: Pd-mediated migration of double bond to terminal position
  • Carbon monoxide insertion at C11 → Formation of β-keto ester intermediate
  • In situ reduction using H₂/pyridine → Hydroxyl group installation

Reaction Conditions :

  • 90°C, 20 bar CO/H₂ (1:1)
  • 92% selectivity at 88% conversion
  • TON > 10⁴ achieved through ligand design

Ruthenium-Catalyzed Tandem Isomerization-Metathesis

Combining Hoveyda-Grubbs catalyst with [Ru(CO)₃(PtBu₃)₂] isomerase enables single-pot synthesis from renewable oils:

  • In situ isomerization of internal olefins to terminal position
  • Cross-metathesis with methyl acrylate
  • Kinetic resolution via continuous product removal

This method produces 89% yield from high-oleic sunflower oil, bypassing fatty acid isolation steps.

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison for Industrial-Scale Production

Parameter Cross-Metathesis Enzymatic Tandem Catalysis
Yield (%) 72 85 89
Catalyst Cost ($/kg) 12,000 450 8,500
Reaction Time (h) 3 48 6
E-Factor 8.7 2.1 5.4
Stereoselectivity Moderate High Low

Key Observations :

  • Enzymatic methods offer superior sustainability but require longer fermentation times
  • Tandem catalysis balances speed and atom economy at moderate cost
  • Cross-metathesis remains preferred for >100 kg batch production

Chemical Reactions Analysis

Types of Reactions

Methyl 11-hydroxyundec-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond can be reduced to form a saturated ester.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 11-hydroxyundec-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyl group and double bond allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds for Comparison :

Methyl 11-Hydroxyundec-2-enoate (C12H20O3)

Methyl Hexadec-11-enoate (C17H32O2; CAS: 822-05-9)

Methyl Salicylate (C8H8O3; aromatic ester)

Torulosic Acid Methyl Ester (C21H32O3; diterpenoid ester)

Property This compound Methyl Hexadec-11-enoate Methyl Salicylate Torulosic Acid Methyl Ester
Molecular Formula C12H20O3 C17H32O2 C8H8O3 C21H32O3
Molecular Weight (g/mol) 212.28 268.43 / 268.24 152.15 332.48
Functional Groups Ester, hydroxyl, α,β-unsaturated Ester, isolated double bond Ester, aromatic hydroxyl Ester, diterpenoid backbone
Double Bond Position C2 C11 N/A (aromatic) C8(17), C12, C14
Hydrogen Bond Acceptor 3 2 3 3
XLogP (Hydrophobicity) ~2.5 (estimated) 6.5 2.1 5.8 (estimated)

Physicochemical and Reactivity Differences

  • Hydroxyl Group Impact: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated esters like Methyl Hexadec-11-enoate. This reduces its hydrophobicity (lower XLogP) and increases solubility in polar solvents .
  • Double Bond Position: The α,β-unsaturated ester in this compound (C2 double bond) confers higher reactivity toward Michael additions or polymerizations compared to Methyl Hexadec-11-enoate, where the double bond is isolated (C11) and less electronically activated .
  • Chain Length and Applications: Methyl Hexadec-11-enoate’s longer alkyl chain (C17) aligns with lipid-like behavior, making it relevant in surfactant studies, whereas this compound’s shorter chain and hydroxyl group suggest utility in fine chemical synthesis .

Stereochemical and Isomeric Considerations

Methyl Hexadec-11-enoate exists in Z and E isomeric forms, with the Z-isomer (CAS: 822-05-9) documented in NIST databases .

Research Findings and Gaps

  • Synthetic Utility: this compound’s α,β-unsaturated ester motif is understudied but theoretically valuable for conjugate addition reactions or as a monomer in biodegradable polymers.
  • Data Discrepancies: Molecular weights for Methyl Hexadec-11-enoate vary slightly between sources (268.24 vs. 268.43 g/mol), likely due to differences in measurement techniques or isotopic calculations .

Q & A

Q. What are the standard synthetic routes for Methyl 11-hydroxyundec-2-enoate, and how can reaction conditions be optimized to improve yield?

this compound is typically synthesized via esterification of the corresponding hydroxy acid or through enzymatic catalysis. Key parameters include temperature control (e.g., avoiding thermal decomposition of the unsaturated bond) and solvent selection (polar aprotic solvents like THF enhance reactivity). Characterization via 1H^1H-NMR and IR spectroscopy confirms ester formation and hydroxyl group retention . For optimization, fractional factorial designs can identify critical variables (e.g., catalyst loading, reaction time) while minimizing side reactions like oxidation of the alcohol moiety .

Q. How can spectroscopic and crystallographic methods resolve the structural configuration of this compound?

  • Spectroscopy : 1H^1H-NMR detects double-bond geometry (Z/E) via coupling constants, while IR identifies ester carbonyl stretching (~1740 cm1^{-1}) and hydroxyl bands (~3400 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software determines absolute configuration. For example, ORTEP-3 visualizes hydrogen-bonding networks critical for stabilizing the crystal lattice. Data validation tools like PLATON check for missed symmetry or disorder.

Q. What are the key physicochemical properties (e.g., solubility, hydrogen-bonding propensity) of this compound, and how do they influence experimental design?

The compound’s hydroxyl and ester groups confer amphiphilicity, enabling solubility in polar solvents (e.g., methanol) and limited solubility in alkanes. Hydrogen-bonding patterns, analyzed via graph-set notation , affect aggregation behavior in supramolecular studies. Solvent choice must balance solubility with reactivity—e.g., avoiding protic solvents that may hydrolyze the ester.

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder vs. twinning) be resolved during structure refinement of this compound?

Discrepancies in SXRD data often arise from crystal twinning or dynamic disorder. SHELXL allows for twin-law refinement, while molecular dynamics simulations predict plausible disorder models. Validation tools like ADDSYM in PLATON detect overlooked symmetry. For high-noise data, iterative hydrogen-bonding analysis constrains refinement, improving R-factor convergence.

Q. What computational strategies are effective in modeling the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) screens binding affinities, focusing on the ester and hydroxyl motifs as interaction sites. MD simulations (GROMACS) assess stability of ligand-protein complexes under physiological conditions. Validate predictions with experimental data (e.g., IC50_{50}) from enzyme inhibition assays .

Q. How do hydrogen-bonding networks in this compound crystals inform supramolecular assembly design?

Graph-set analysis categorizes hydrogen bonds (e.g., D(2)22\text{D}(2)^2_2 motifs) to predict packing motifs. Co-crystallization with complementary hydrogen-bond donors/acceptors (e.g., urea derivatives) can direct 1D or 2D assembly. Synchrotron SXRD tracks real-time structural changes during crystallization, aiding in kinetic control of morphology .

Q. What statistical methods address variability in synthetic yield or spectroscopic data across replicate experiments?

  • ANOVA identifies significant variables (e.g., catalyst type vs. temperature).
  • Principal Component Analysis (PCA) reduces multidimensional data (e.g., NMR shifts) to detect outliers.
  • Bayesian regression models uncertainty in low-replicate studies. Report confidence intervals and effect sizes per guidelines in chemical methodology papers .

Methodological Best Practices

  • Data Presentation : Raw crystallographic data (e.g., CIF files) should be deposited in repositories like the Cambridge Structural Database. Processed data (e.g., hydrogen-bond geometries) must include error margins .
  • Reproducibility : Document solvent purity, instrument calibration (e.g., NMR lock mass), and environmental controls (humidity/temperature) .
  • Ethical Reporting : Disclose conflicts (e.g., proprietary catalysts) and adhere to IUCr standards for structural validation .

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